

Dichloroacetaldehyde CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichloroacetaldehyde*

Cat. No.: *B1201461*

[Get Quote](#)

Dichloroacetaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **dichloroacetaldehyde**, a reactive aldehyde of significant interest in chemical synthesis and as a metabolite of various chlorinated compounds. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its molecular structure.

Core Data Summary

CAS Number: 79-02-7[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Formula: C₂H₂Cl₂O[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Physicochemical Properties

A summary of the key physical and chemical properties of **dichloroacetaldehyde** is presented in the table below for easy reference and comparison.

Property	Value	Units
Molecular Weight	112.943	g/mol
Density	1.4	g/mL
Melting Point	-50	°C
Boiling Point	88	°C
IUPAC Name	2,2-dichloroethanal	
Synonyms	Dichloroethanal, α,α -Dichloroacetaldehyde	

Molecular Structure

The molecular structure of **dichloroacetaldehyde** consists of a two-carbon aldehyde with two chlorine atoms attached to the alpha-carbon.

Caption: Molecular structure of **dichloroacetaldehyde**.


Experimental Protocols

Detailed methodologies for key experiments involving **dichloroacetaldehyde** are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

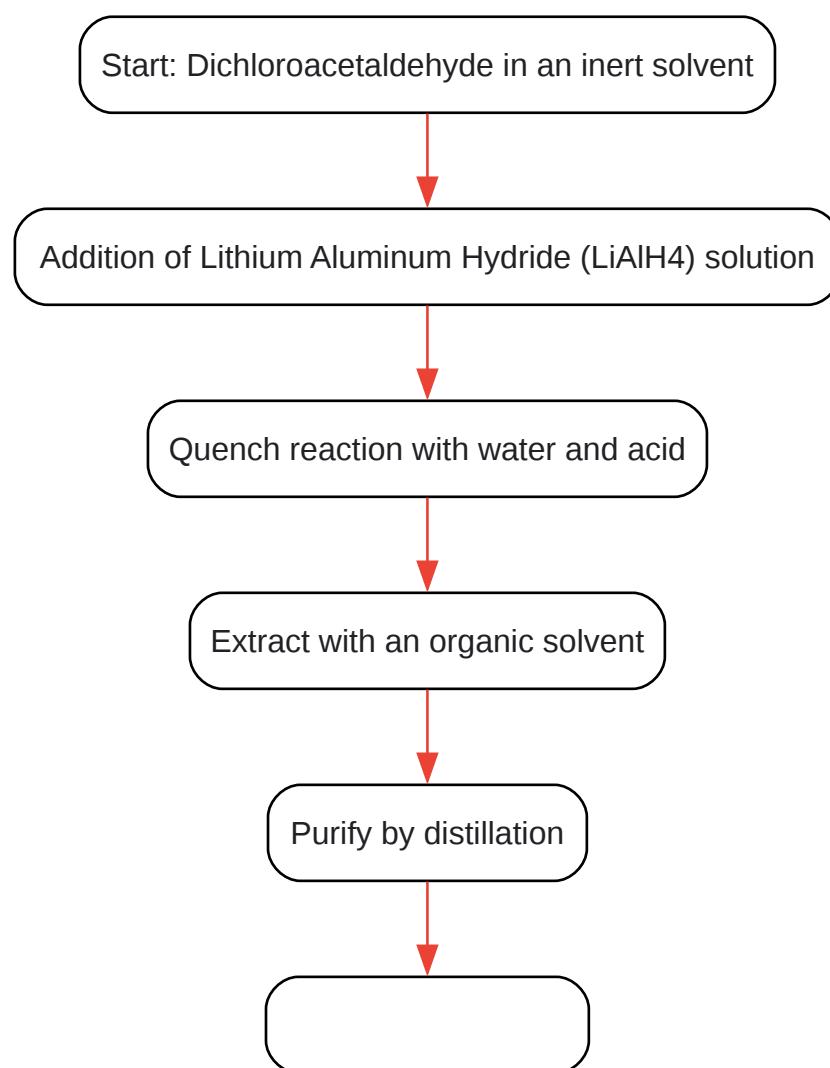
Synthesis of Dichloroacetaldehyde by Chlorination of Paraldehyde

This protocol describes a common method for the synthesis of **dichloroacetaldehyde**.

Workflow:

[Click to download full resolution via product page](#)

Caption: Synthesis of **dichloroacetaldehyde** workflow.


Methodology:

- Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and gas inlet, charge paraldehyde and a catalytic amount of an appropriate chlorination catalyst.
- Chlorination: Heat the mixture to 70-80°C and bubble excess chlorine gas through the solution. The reaction is exothermic and may require cooling to maintain the desired temperature.
- Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of paraldehyde and the formation of **dichloroacetaldehyde**.
- Work-up: Upon completion, the crude product is purified by distillation to yield **dichloroacetaldehyde**.

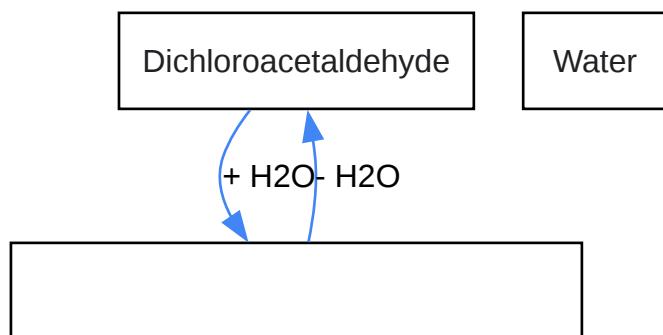
Reduction of Dichloroacetaldehyde to 2,2-Dichloroethanol

This protocol details the reduction of **dichloroacetaldehyde** to the corresponding alcohol using a metal hydride reducing agent.

Workflow:

[Click to download full resolution via product page](#)

Caption: Reduction of **dichloroacetaldehyde** workflow.


Methodology:

- Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **dichloroacetaldehyde** in a suitable anhydrous solvent (e.g., diethyl ether or THF).
- Reduction: Cool the solution in an ice bath and slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH_4), portion-wise.
- Quenching: After the reaction is complete (monitored by TLC or GC), cautiously quench the reaction by the slow, sequential addition of water, followed by an aqueous acid solution (e.g., 1 M HCl).
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate under reduced pressure. The crude 2,2-dichloroethanol can be further purified by distillation.[5]

Formation of Dichloroacetaldehyde Hydrate

In the presence of water, **dichloroacetaldehyde** readily forms a stable hydrate, 2,2-dichloro-1,1-ethanediol.

Logical Relationship:

[Click to download full resolution via product page](#)

Caption: Equilibrium of **dichloroacetaldehyde** and its hydrate.

Experimental Observation:

Dissolving **dichloroacetaldehyde** in water results in an exothermic reaction and the formation of the crystalline hydrate. The process is reversible, and the aldehyde can be regenerated by heating the hydrate, often under distillation conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dichloroacetaldehyde | C₂H₂Cl₂O | CID 6576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3150189A - Production of dichloroacetaldehyde - Google Patents [patents.google.com]
- 4. CN1234674C - Method for preparing dichloro acetaldehyde from hydrated chloral - Google Patents [patents.google.com]
- 5. 2,2-Dichloroethanol | C₂H₄Cl₂O | CID 11718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dichloroacetaldehyde CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1201461#dichloroacetaldehyde-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com